molecular formula C8H9ClN2O3S B1622355 2-((4-Chlorophenyl)sulfonyl)acetohydrazide CAS No. 36107-11-6

2-((4-Chlorophenyl)sulfonyl)acetohydrazide

Cat. No.: B1622355
CAS No.: 36107-11-6
M. Wt: 248.69 g/mol
InChI Key: IDEJWOCLUKDJGI-UHFFFAOYSA-N
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Description

2-((4-Chlorophenyl)sulfonyl)acetohydrazide is an organic compound with the molecular formula C8H9ClN2O3S It is a derivative of acetohydrazide, featuring a sulfonyl group attached to a 4-chlorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorophenyl)sulfonyl)acetohydrazide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with acetohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

[ \text{4-Chlorobenzenesulfonyl chloride} + \text{Acetohydrazide} \rightarrow \text{this compound} + \text{HCl} ]

The reaction is usually conducted in an organic solvent like dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorophenyl)sulfonyl)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acids, while reduction can produce sulfides .

Scientific Research Applications

2-((4-Chlorophenyl)sulfonyl)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-Chlorophenyl)sulfonyl)acetohydrazide involves its interaction with biological molecules. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This interaction is particularly useful in designing enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    2-((4-Chlorophenyl)sulfanyl)acetohydrazide: Similar structure but with a sulfanyl group instead of a sulfonyl group.

    2-((4-Chlorophenyl)sulfonyl)benzoic acid: Contains a benzoic acid moiety instead of an acetohydrazide group.

Uniqueness

2-((4-Chlorophenyl)sulfonyl)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonyl group is particularly reactive, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3S/c9-6-1-3-7(4-2-6)15(13,14)5-8(12)11-10/h1-4H,5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEJWOCLUKDJGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CC(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384813
Record name 2-(4-Chlorobenzene-1-sulfonyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726636
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

36107-11-6
Record name 2-(4-Chlorobenzene-1-sulfonyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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